![molecular formula C17H20ClNO B1389330 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline CAS No. 1040685-52-6](/img/structure/B1389330.png)
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Overview
Description
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (NCPDM) is an organic compound with a broad range of applications in both scientific research and industrial processes. It is an aromatic amine, composed of a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. NCPDM is highly reactive and is used in a variety of syntheses, such as the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, NCPDM is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
Mechanism of Action
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an aromatic amine, meaning that it contains a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. The reactivity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is due to the presence of the chlorine atom and the electron-withdrawing nature of the propyl group. This makes N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline highly reactive, allowing it to act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly reactive and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.
Advantages and Limitations for Lab Experiments
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a useful reagent for laboratory experiments due to its high reactivity. It is relatively easy to synthesize and can be used to prepare a variety of organic compounds. Additionally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is relatively stable and can be stored for long periods of time without significant degradation. However, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly toxic and should be handled with caution.
Future Directions
There are a variety of potential future applications for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. For example, it could be used in the synthesis of novel pharmaceuticals or other organic compounds. Additionally, it could be used as a catalyst in chemical reactions and in the manufacture of polymers. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could also be further investigated for its potential use as a fuel additive or in the production of biofuels. Finally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could be used to study the reactivity of other organic compounds and to develop new methods for the synthesis of organic compounds.
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is also used in the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGEUYNDFGASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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